

ATTO 425: A Comparative Guide for Advanced Fluorescence Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of **ATTO 425**, a fluorescent dye recognized for its utility in high-resolution imaging and single-molecule detection. We will delve into its performance characteristics, offer objective comparisons with alternative fluorophores, and provide detailed experimental protocols for its application. While direct, quantitative comparisons from recent (2023-2025) peer-reviewed literature are limited, this guide synthesizes available data to offer valuable insights for experimental design.

Performance Overview and Comparison

ATTO 425 is a coumarin-based dye known for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3] These characteristics make it a compelling choice for demanding applications such as super-resolution microscopy and single-molecule studies.[1] Its primary competitors include Alexa Fluor 430 and Alexa Fluor 488.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of **ATTO 425** and its common alternatives. It is important to note that performance can vary depending on the experimental conditions, including the conjugation partner and the local chemical environment.



Property	ATTO 425	Alexa Fluor 430 (Alternative)	Alexa Fluor 488 (Alternative)
Excitation Max (nm)	439[2][3]	431	495[4]
Emission Max (nm)	485[2]	541	519[4]
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	45,000[2][3]	18,000	~71,000[4]
Fluorescence Quantum Yield (Φ)	0.90[2]	0.54	~0.92[4][5]
Fluorescence Lifetime (τ) (ns)	3.6[2][3]	1.6	~4.1[4][5]
Stokes Shift (nm)	46	110	24[4]
Key Features	High quantum yield, good photostability, large Stokes shift[1][2]	Very large Stokes shift	High brightness and photostability[4]

Comparative Performance Insights from Recent Literature

While direct head-to-head comparisons of **ATTO 425** from 2023-2025 are not readily available in published literature, studies on other ATTO dyes provide valuable context for the performance of the ATTO dye family. For instance, in the context of single-molecule imaging, ATTO dyes are often selected for their brightness and photostability. A 2023 study highlighted that Atto 488 is the most photostable among the tested 488-nm dyes (Alexa 488, Atto 488, Abberior STAR 488) for single-molecule tracking. While not **ATTO 425**, this suggests a general trend of high performance within the ATTO dye series. The ATTO family of dyes is also recognized for high thermal and photo-stability in immunofluorescence applications.[4]

Experimental Protocols

Here, we provide detailed protocols for common applications of **ATTO 425**, including antibody labeling, F-actin staining for super-resolution microscopy, and a general workflow for FRET-based analysis of G-protein coupled receptor (GPCR) signaling.



Antibody Labeling with ATTO 425 NHS Ester

This protocol is for the covalent labeling of antibodies with **ATTO 425** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.[1][2]

Materials:

- Antibody solution (2 mg/mL in amine-free buffer like PBS)
- ATTO 425 NHS ester
- Anhydrous, amine-free DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), dialyze it
 against PBS. Adjust the pH of the antibody solution to 8.3-9.0 by adding sodium bicarbonate
 buffer.
- Dye Preparation: Immediately before use, dissolve the ATTO 425 NHS ester in DMSO or DMF to a concentration of 2 mg/mL.[2]
- Conjugation Reaction: Add a 2- to 4-fold molar excess of the reactive dye solution to the antibody solution.
 Incubate for 30-60 minutes at room temperature with constant stirring.
 [2]
- Purification: Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the antibody-dye conjugate.
- Degree of Labeling (DOL) Determination: Measure the absorbance of the conjugate at 280 nm and 439 nm. The DOL can be calculated using the molar extinction coefficients of the antibody and ATTO 425. An optimal DOL for most antibodies is between 2 and 10.[1]



Labeling Cysteine Residues with ATTO 425 Maleimide

This protocol is for labeling proteins with **ATTO 425** maleimide, which selectively reacts with thiol groups of cysteine residues.[6][7][8]

Materials:

- Protein solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, or HEPES)
- ATTO 425 maleimide
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP)
- Gel filtration column
- Degassed buffer

Procedure:

- Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5.[7] If the protein contains disulfide bonds, reduce them by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature.[7]
- Dye Preparation: Prepare a 10 mM stock solution of ATTO 425 maleimide in anhydrous DMSO or DMF.
- Conjugation Reaction: Add a 10-20x molar excess of the dye solution to the protein solution.
 Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
- Purification: Remove unreacted dye using a gel filtration column.

F-Actin Staining for dSTORM Super-Resolution Microscopy

This protocol describes the staining of filamentous actin (F-actin) in fixed cells using **ATTO 425**-phalloidin for direct stochastic optical reconstruction microscopy (dSTORM).



Materials:

- Cells grown on coverslips
- Paraformaldehyde (PFA), 4% in PBS (methanol-free)
- Triton X-100, 0.1% in PBS
- ATTO 425-phalloidin
- dSTORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

Procedure:

- Cell Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.[9]
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[9]
- Staining: Wash the cells with PBS. Incubate with ATTO 425-phalloidin (typically at a concentration of 80-200 nM) for 30 minutes at room temperature, protected from light.[9]
- Washing: Wash the cells thoroughly with PBS.
- Imaging: Mount the coverslip with dSTORM imaging buffer and proceed with superresolution imaging.

Mandatory Visualizations

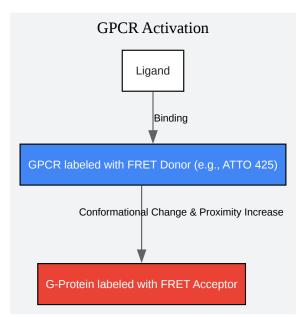
The following diagrams illustrate key experimental workflows where **ATTO 425** can be applied.

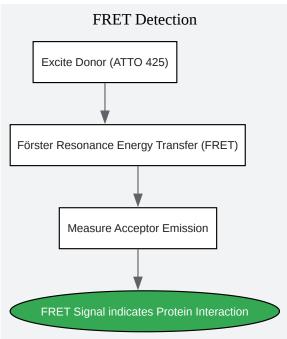


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Workflow for dSTORM imaging of the cytoskeleton using ATTO 425-phalloidin.





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Conceptual workflow for FRET-based analysis of GPCR-G-protein interaction.

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